9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the pyrido[1,2-a]pyrimidine class and contains a thiazolidinone ring.
- The compound’s structure is as follows:
9-methyl-2-(methylamino)-3-(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- It’s a heterocyclic compound with potential biological activity.
Preparation Methods
Industrial Production: As of now, there’s no established industrial-scale production method due to its complexity and limited applications.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and novel transformations.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Limited applications due to its complexity.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed.
- It likely interacts with cellular targets, affecting pathways relevant to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, compounds with thiazolidinone or pyrido[1,2-a]pyrimidine moieties exist.
Uniqueness: Its intricate structure sets it apart, but more comparative studies are necessary.
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-7-6-11-25-19(14)24-18(23-2)16(20(25)27)13-17-21(28)26(22(29)30-17)12-10-15-8-4-3-5-9-15/h3-9,11,13,23H,10,12H2,1-2H3/b17-13- |
InChI Key |
YUFHQIKUDWIBJN-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC |
Origin of Product |
United States |
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